![molecular formula C13H17NO3 B2901381 (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid CAS No. 956958-87-5](/img/structure/B2901381.png)
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
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Description
“(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid” is a chemical compound . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of a compound can be determined through various methods such as X-ray crystallography, NMR spectroscopy, etc . Unfortunately, specific details about the molecular structure of “(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid” are not available in the resources I have access to.Mechanism of Action
Target of Action
Similar compounds have been known to interact withPeroxisome proliferator-activated receptor delta . This receptor is a ligand-activated transcription factor involved in the regulation of fatty acid metabolism and glucose homeostasis .
Mode of Action
This can result in altered protein synthesis and cellular function .
Biochemical Pathways
Given its potential interaction with peroxisome proliferator-activated receptors, it may influence pathways related tofatty acid metabolism and glucose homeostasis .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific pathways it influences. If it indeed interacts with peroxisome proliferator-activated receptors, it could potentially influence cellular metabolism, particularly the metabolism of fatty acids and glucose .
properties
IUPAC Name |
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8(2)11(13(16)17)14-12(15)10-6-4-5-9(3)7-10/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODWPRQQRJVYGG-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid |
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